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Introduction
Reversine, a 2,6-disubstituted purine derivative, has emerged as a potent small molecule for

inducing cellular dedifferentiation and reprogramming of somatic cells, including fibroblasts.[1]

[2] It offers a valuable tool for regenerative medicine and drug discovery by enabling the

generation of multipotent progenitor cells from readily accessible cell sources.[2][3] Reversine
treatment promotes cellular plasticity by modulating key signaling pathways and epigenetic

landscapes, leading to the reactivation of pluripotency-associated genes.[4] These application

notes provide a comprehensive overview and a detailed protocol for the use of Reversine in

the reprogramming of fibroblasts.

Principle of Action
Reversine induces dedifferentiation through a multi-faceted mechanism. It has been identified

as an inhibitor of several kinases, including Aurora B kinase, MEK1, and nonmuscle myosin II

heavy chain.[5][6] The inhibition of these targets leads to downstream effects on critical cellular

processes:

Epigenetic Modification: Reversine treatment has been shown to alter the epigenetic state of

fibroblasts by increasing histone H3 lysine 9 acetylation (acH3K9) and decreasing its

methylation (meH3K9), modifications associated with a more open chromatin state and gene

activation.[4]
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Signaling Pathway Modulation: It influences key signaling pathways that govern cell fate

decisions. Notably, Reversine has been observed to decrease the phosphorylation of

Extracellular signal-Regulated Kinase (ERK), a component of the MAPK signaling pathway.

[4] It has also been implicated in the modulation of the TGF-β and PI3K signaling pathways.

[5][7]

Upregulation of Pluripotency Factors: A primary outcome of Reversine treatment is the

upregulation of pluripotency-associated genes, such as Oct4.[2][4]

Data Presentation
The following table summarizes quantitative data on the effects of Reversine treatment on

fibroblasts as reported in the literature.
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Parameter Cell Type
Reversine
Concentrati
on

Treatment
Duration

Observed
Effect

Reference

Histone H3K9

Acetylation

(acH3K9)

Fibroblasts Not specified Not specified

76.34% ±

3.84%

increase

[4]

Histone H3K9

Methylation

(meH3K9)

Fibroblasts Not specified Not specified

43.23% ±

5.34%

decrease

[4]

Oct4

Expression
Fibroblasts Not specified 4 days Upregulation [4]

Reprogrammi

ng to

Myogenic-

Competent

Cells

Primary

Murine and

Human

Dermal

Fibroblasts

Not specified Not specified

Successful

Reprogrammi

ng

[3]

Reprogrammi

ng to

Multipotent

Progenitor

Cells

Long-Term

Cryopreserve

d Bovine

Fibroblasts

20 nM 2 days
Increased

Plasticity
[2]

Enhanced

Cardiomyocyt

e

Differentiation

Dedifferentiat

ed Fat Cells
10 nM Not specified

Increased

cTnT

expression

[8]

Experimental Protocols
This section provides a detailed protocol for the reprogramming of human dermal fibroblasts

(HDFs) using Reversine. This protocol is a synthesis of methodologies described in the cited

literature.[4][9]

Materials
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Human Dermal Fibroblasts (HDFs)

Fibroblast Culture Medium:

DMEM (High Glucose, GlutaMAX™)

10% Fetal Bovine Serum (FBS)

1% Penicillin-Streptomycin

1% MEM Non-Essential Amino Acids (NEAA)[4]

Reversine (Stock solution prepared in DMSO)[4]

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

0.05% Trypsin-EDTA[4]

Cell culture plates/flasks

Incubator (37°C, 5% CO2)

Procedure
Fibroblast Culture:

Culture HDFs in Fibroblast Culture Medium.

Passage cells upon reaching 80-90% confluency. For routine passaging, wash cells with

PBS, detach with 0.05% Trypsin-EDTA, neutralize with Fibroblast Culture Medium,

centrifuge, and re-seed at a 1:3 to 1:5 ratio.[4]

Seeding for Reversine Treatment:

The day before initiating treatment, seed HDFs onto the desired culture plates (e.g., 6-well

plates) at a density of 5 x 10^4 cells/cm².[4]

Allow cells to attach and spread overnight in the incubator.
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Reversine Treatment:

Prepare Fibroblast Culture Medium containing the desired final concentration of

Reversine. A starting range of 0.5 µM to 5 µM is recommended for initial optimization

experiments.[4]

Aspirate the standard culture medium from the cells and replace it with the Reversine-

containing medium.

Incubate the cells for a period of 4 to 8 days.[4][9]

Change the medium every 48 hours with fresh Reversine-containing medium.[4]

Post-Treatment Analysis:

Following the treatment period, cells can be analyzed for changes in morphology, gene

expression, and protein levels.

Immunocytochemistry: Fix cells and stain for pluripotency markers such as OCT4.[4]

RT-PCR/Western Blotting: Lyse cells to extract RNA or protein and analyze the expression

of pluripotency-associated genes (e.g., OCT4, SOX2, NANOG) and changes in histone

modifications (acH3K9, meH3K9).[4]

Assessment of Multipotency (Optional):

After removing Reversine, culture the cells in various differentiation-inducing media (e.g.,

osteogenic, adipogenic, neurogenic) to assess their multipotent potential.[2] For example:

Osteogenic Differentiation: Culture in low glucose-DMEM with 10% FBS, 50 mg/mL

ascorbic acid-2-phosphate, 1 mM dexamethasone, and 10 mM β-glycerophosphate for

14-21 days.[2]

Adipogenic Differentiation: Culture for 7 days in adipogenic medium containing 1.7 mM

insulin, 1 mM dexamethasone, and 0.5 mM 3-isobutyl-1-methylxanthine.[2]

Neuronal Differentiation: Treat cells with 0.5 µM all-trans-retinoic acid (RA) in serum-

free DMEM/F-12 medium for 2 days, followed by culture in the same medium without
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RA.[2]

Visualizations
Experimental Workflow
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- Assess Multipotency
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Caption: Experimental workflow for Reversine-induced fibroblast reprogramming.
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Caption: Signaling pathways modulated by Reversine in fibroblast reprogramming.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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